molecular formula C12H17NO B13069047 2-(Cyclobutylamino)-2-phenylethan-1-ol

2-(Cyclobutylamino)-2-phenylethan-1-ol

Cat. No.: B13069047
M. Wt: 191.27 g/mol
InChI Key: WWHANCXCPCPVLC-UHFFFAOYSA-N
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Description

2-(Cyclobutylamino)-2-phenylethan-1-ol (CAS: 1339529-97-3) is a secondary alcohol featuring a phenyl group and a cyclobutylamine substituent on the ethane-1-ol backbone. This compound is structurally characterized by its cyclobutylamino moiety, which confers unique steric and electronic properties compared to analogs with other substituents. It is utilized in pharmaceutical research as an intermediate for synthesizing bioactive molecules, particularly in kinase inhibitor development .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-(cyclobutylamino)-2-phenylethanol

InChI

InChI=1S/C12H17NO/c14-9-12(13-11-7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,11-14H,4,7-9H2

InChI Key

WWHANCXCPCPVLC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC(CO)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclobutylamino)-2-phenylethan-1-ol typically involves the reaction of cyclobutylamine with a suitable phenylethanol derivative. One common method includes the following steps:

    Formation of the Intermediate: Reacting cyclobutylamine with an appropriate phenylacetaldehyde under controlled conditions to form an intermediate Schiff base.

    Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be further reduced to form secondary amines or alcohols using agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of cyclobutyl ketones or phenylacetaldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted phenylethanol derivatives.

Scientific Research Applications

2-(Cyclobutylamino)-2-phenylethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-(Cyclobutylamino)-2-phenylethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations :

  • The cyclobutyl group in the main compound introduces ring strain, which may enhance reactivity compared to cyclopentyl analogs .

Physical and Chemical Properties

Compound Physical State Boiling Point (°C) Melting Point (°C) Solubility Key Properties
This compound Not reported Not reported Not reported Likely polar Oil (predicted)
2-(Benzylamino)-2-phenylethan-1-ol Solid 386.4 Not reported Organic solvents High thermal stability
2-(Methylamino)-2-phenylethan-1-ol Not reported Not reported Not reported Hydrophilic Lower logP vs. benzyl analogs
Phenethyl alcohol Liquid 219–221 -27 Water, ethanol Fragrant, antimicrobial

Notes:

  • Phenethyl alcohol, the parent compound, lacks the amino group, resulting in lower molecular weight and distinct applications (e.g., fragrance industry) .
  • Substituted derivatives like 2-(benzylamino)-2-phenylethan-1-ol exhibit higher boiling points due to increased molecular mass and hydrogen bonding .

Key Differences :

  • The main compound likely requires specialized conditions to preserve the cyclobutyl ring during synthesis .
  • Isotopically labeled analogs (e.g., [15N1]-SI-44) employ LiAlH₄ for ester-to-alcohol reduction .

Mechanistic Insights :

  • The cyclobutylamino group in EGFR inhibitors enhances metabolic stability by reducing cytochrome P450 interactions .
  • Benzylamino derivatives are preferred for chiral resolutions due to their stereochemical rigidity .

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